2-Furansulfonyl chloride, 5-nitro-

CAS No.: 98026-86-9

Cat. No.: VC8426624

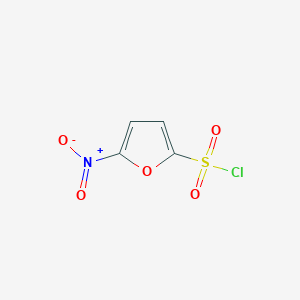

Molecular Formula: C4H2ClNO5S

Molecular Weight: 211.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98026-86-9 |

|---|---|

| Molecular Formula | C4H2ClNO5S |

| Molecular Weight | 211.58 g/mol |

| IUPAC Name | 5-nitrofuran-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C4H2ClNO5S/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H |

| Standard InChI Key | PWLLCVBYQASVNR-UHFFFAOYSA-N |

| SMILES | C1=C(OC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1=C(OC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Connectivity

2-Furansulfonyl chloride, 5-nitro- possesses the molecular formula C₄H₂ClNO₅S, with a molar mass of 211.58 g/mol . The furan ring is substituted at the 2-position with a sulfonyl chloride group (-SO₂Cl) and at the 5-position with a nitro group (-NO₂). The SMILES notation C1=C(OC(=C1)S(=O)(=O)Cl)N+[O-] confirms this arrangement, while the InChIKey PWLLCVBYQASVNR-UHFFFAOYSA-N uniquely identifies its stereoelectronic profile .

Crystallographic and Electronic Properties

Though experimental crystallographic data are unavailable, the planar furan ring likely adopts a slightly distorted geometry due to electron-withdrawing effects from the nitro and sulfonyl chloride groups. Quantum mechanical calculations predict significant polarization of the sulfonyl chloride moiety, enhancing its electrophilicity in nucleophilic substitution reactions .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis protocols for 2-furansulfonyl chloride, 5-nitro- are documented, analogous nitrofuran sulfonamides are synthesized via chlorosulfonation of pre-nitrated furan precursors. For example, 5-nitrofuran-2-carbohydrazides are typically prepared by reacting 5-nitrofuran-2-carbonyl chloride with hydrazine derivatives under refluxing ethanol . Adapting this approach, sulfonyl chloride formation may involve treating 5-nitrofuran-2-thiol with chlorine gas in aqueous acidic media, followed by oxidation to install the sulfonyl group.

Reactivity Profile

The sulfonyl chloride group is highly reactive toward nucleophiles, enabling the formation of sulfonamides, sulfonate esters, and sulfonic acids. In the presence of amines, it undergoes rapid substitution to yield sulfonamide derivatives, as demonstrated in the synthesis of antimicrobial agent 21f (MIC = 0.06–0.98 µg/mL against bacterial strains) . The nitro group further modulates reactivity by withdrawing electron density, stabilizing intermediates in electrophilic aromatic substitution reactions.

Physicochemical Properties

Collision Cross-Section Predictions

Ion mobility spectrometry (IMS) predictions for various adducts reveal insights into gas-phase behavior :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 211.94150 | 135.5 |

| [M+Na]+ | 233.92344 | 146.9 |

| [M-H]- | 209.92694 | 137.2 |

These values suggest a compact molecular conformation in the gas phase, consistent with the planar furan core and rigid substituents.

Solubility and Stability

The compound is expected to exhibit limited aqueous solubility due to its nonpolar aromatic core but may dissolve in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Hydrolytic instability is anticipated, as sulfonyl chlorides readily react with water to form sulfonic acids. Storage under anhydrous conditions at low temperatures (−20°C) is recommended to prevent decomposition.

Applications in Organic Synthesis

Sulfonamide Formation

2-Furansulfonyl chloride, 5-nitro- serves as a key precursor for sulfonamide-based antimicrobial agents. In a representative study, sulfonamide derivatives of 5-nitrofuran exhibited broad-spectrum activity against Mycobacterium tuberculosis (MIC = 3.9 µg/mL) and Gram-positive bacteria . The sulfonyl chloride group facilitates coupling with amine-containing pharmacophores, enabling rapid diversification of compound libraries.

Polymer and Material Science

Sulfonyl chlorides are employed in surface functionalization and polymer cross-linking. While direct applications of this compound remain unexplored, its nitro group could enhance adhesion to metallic substrates in coatings or serve as a photoactive moiety in photoresist materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume